REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:9]=1)=[O:7].[CH3:19][NH:20][CH2:21][CH2:22][OH:23].C=O.[C:26](O)(=O)C>C(O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([C:8]1[CH:13]=[C:12]([CH2:19][N:20]([CH2:21][CH2:22][OH:23])[CH3:26])[C:11]([OH:14])=[C:10]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:9]=1)=[O:7]
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Name
|
3-(1,1-Dimethylethyl)-4-hydroxyphenyl 2-thienyl ketone
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Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)C1=CC(=C(C=C1)O)C(C)(C)C
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
A saturated aqueous solution of sodium bicarbonate was added to the residue
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The isolated
|
Type
|
CUSTOM
|
Details
|
purified product
|
Type
|
CUSTOM
|
Details
|
was recrystallized from methanol/water
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C(=O)C1=CC(=C(C(=C1)CN(C)CCO)O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |